4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol
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Overview
Description
4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a chloroethoxy group and a propan-2-yl group attached to the phenol ring. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 2-chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the chloroethoxy group.
Intermediate Formation: The intermediate compound, 4-(2-chloroethoxy)phenol, is formed through a nucleophilic substitution reaction.
Final Product Formation: The final step involves the alkylation of the intermediate with isopropyl bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloroethoxy group may interact with cellular membranes, affecting their permeability and stability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethoxy)phenol: Lacks the propan-2-yl group, making it less hydrophobic.
4-(2-Phenylethoxy)phenol: Contains a phenylethoxy group instead of a chloroethoxy group, altering its chemical reactivity.
4-(2-Methoxyethoxy)phenol: Has a methoxyethoxy group, which affects its solubility and interaction with other molecules.
Uniqueness
4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol is unique due to the presence of both the chloroethoxy and propan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62372-79-6 |
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Molecular Formula |
C17H19ClO2 |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
4-[2-[4-(2-chloroethoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C17H19ClO2/c1-17(2,13-3-7-15(19)8-4-13)14-5-9-16(10-6-14)20-12-11-18/h3-10,19H,11-12H2,1-2H3 |
InChI Key |
HELDMTUJDNUXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl |
Origin of Product |
United States |
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